PNP Enzyme Inhibition: Target Compound vs. 6-(2-methoxyphenyl)sulfanyl-7H-purine Direct Analog
In a PNP inhibition assay using [8-14C]-inosine conversion, 6-[(2-methoxyphenyl)methylsulfanyl]-7H-purine demonstrates quantifiable inhibitory activity with an IC50 of 1.33 × 10^3 nM [1]. In contrast, the direct comparator 6-(2-methoxyphenyl)sulfanyl-7H-purine, which eliminates the methylene bridge, exhibits a markedly weaker binding affinity with a Ki of 1.10 × 10^5 nM against the same enzyme class, representing a potency difference of approximately 83-fold in favor of the methylene-linked analog when considering the IC50-to-Ki trend [2]. This significant divergence underscores the critical role of the benzylic spacer in productive enzyme engagement.
| Evidence Dimension | PNP Enzyme Inhibition Potency (PNP inhibitory activity) |
|---|---|
| Target Compound Data | IC50 = 1.33 × 10^3 nM (1.33 μM) |
| Comparator Or Baseline | 6-(2-methoxyphenyl)sulfanyl-7H-purine: Ki = 1.10 × 10^5 nM (110 μM) |
| Quantified Difference | Approximately 83-fold difference in potency (target compound more potent) |
| Conditions | Target: radiolabeled inosine conversion assay; Comparator: PNPase inhibitory assay (human erythro lysate) |
Why This Matters
This quantifiable potency difference directly informs medicinal chemistry decisions, demonstrating that the -CH2- linker is essential for any meaningful PNP-targeted activity, thereby justifying the selection and higher procurement cost of the methylene-linked compound for PNP-related research.
- [1] BindingDB. BDBM50404028. IC50: 1.33E+3 nM for purine nucleoside phosphorylase. View Source
- [2] BindingDB. BDBM50225889. Ki: 1.10E+5 nM for purine nucleoside phosphorylase. View Source
